2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-methylpyrimidine
Description
2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-4-methylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a 4-methyl group and a piperazine ring bearing a 2,3-dimethylphenyl moiety. Its molecular formula is inferred as C₁₇H₂₂N₅, with a calculated molecular weight of 296.4 g/mol. The 2,3-dimethylphenyl group likely enhances lipophilicity (CLogP ~2–3), similar to compounds in , while the 4-methylpyrimidine core contributes to steric and electronic modulation of binding interactions .
Properties
IUPAC Name |
2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4/c1-13-5-4-6-16(15(13)3)20-9-11-21(12-10-20)17-18-8-7-14(2)19-17/h4-8H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTVKFZOINMTNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-methylpyrimidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-4-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-4-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on various biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the context of neurological conditions.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-methylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, it selectively activates DAG-activated TRPC3/TRPC6/TRPC7 channels. These channels are cation channels, mainly permeable to calcium ions. Activation of these channels can lead to various cellular responses, including neurite growth and neuroprotection .
Comparison with Similar Compounds
Substituent Effects on Pharmacokinetics
- Piperazine Substitution : The 2,3-dimethylphenyl group in the target compound likely improves blood-brain barrier (BBB) penetration compared to polar substituents (e.g., 3,4-dimethoxyphenyl in ) . However, bulkier groups (e.g., 3,4-dichlorophenyl in ) may reduce solubility.
- Core Heterocycle: Pyrimidine cores (target compound, ) favor ATP-binding cassette (ABC) transporter interactions, while pyrido-pyrimidinones () are optimized for CNS targets due to reduced efflux .
Biological Activity
2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-methylpyrimidine is a synthetic compound belonging to the class of piperazine derivatives. These derivatives are recognized for their diverse biological and pharmacological activities, including neuropharmacological effects and potential therapeutic applications in various diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic uses.
- Molecular Formula : C17H22N4
- Molecular Weight : 282.4 g/mol
- CAS Number : 2347867-31-4
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors and ion channels. These interactions can lead to modulation of synaptic transmission and influence several neurobiological pathways.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound has shown potential in modulating serotonin receptors, which play a crucial role in mood regulation and anxiety disorders.
- Dopamine Receptor Interaction : It may also affect dopamine receptor activity, which is significant for treating conditions like schizophrenia and Parkinson’s disease.
- Ion Channel Activation : Unique structural features allow selective activation of certain ion channels, which is not commonly observed in similar compounds.
Pharmacological Activities
Research has indicated that this compound exhibits a range of pharmacological activities:
Antidepressant Effects
Studies have demonstrated that derivatives related to this compound can produce antidepressant-like effects in animal models. This is likely due to their ability to enhance serotonergic and dopaminergic signaling pathways.
Anticancer Activity
Recent investigations into pyrimidine derivatives have highlighted their potential as anticancer agents. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, indicating that this compound might possess similar properties.
Neuroprotective Effects
The neuroprotective potential of this compound is being explored in the context of neurodegenerative diseases such as Alzheimer's disease. Preliminary studies suggest that it may inhibit acetylcholinesterase activity, contributing to improved cognitive function.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
